3,6-Dichloro-4-methylpyridazine

Catalog No.
S704562
CAS No.
19064-64-3
M.F
C5H4Cl2N2
M. Wt
163 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloro-4-methylpyridazine

CAS Number

19064-64-3

Product Name

3,6-Dichloro-4-methylpyridazine

IUPAC Name

3,6-dichloro-4-methylpyridazine

Molecular Formula

C5H4Cl2N2

Molecular Weight

163 g/mol

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3

InChI Key

ROYHWGZNGMXQEU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1Cl)Cl

Canonical SMILES

CC1=CC(=NN=C1Cl)Cl

3,6-Dichloro-4-methylpyridazine is a chemical compound with the molecular formula C5_5H4_4Cl2_2N2_2 and the CAS number 19064-64-3. It appears as a white to orange to green powder or crystal, with a melting point range of 85.0 to 89.0 °C and a minimum purity of 98.0% as determined by gas chromatography . This compound is classified under pyridazine derivatives, characterized by the presence of two chlorine atoms at the 3 and 6 positions, and a methyl group at the 4 position of the pyridazine ring.

3,6-Dichloro-4-methylpyridazine exhibits a variety of chemical reactivity due to its halogen substituents. It can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or alcohols. For instance, reactions with pyrrolylmagnesium bromide yield substituted products like 3-chloro-6-(2-pyrrolyl)pyridazine . Additionally, it can react with α-diketones and o-quinones in the presence of phosphorus compounds, leading to further functionalization .

The biological activity of 3,6-Dichloro-4-methylpyridazine has been explored in various studies. While specific pharmacological effects are not extensively documented in available literature, compounds in this class often exhibit antimicrobial and antifungal properties due to their ability to interfere with cellular processes. The structural characteristics suggest potential applications in developing agrochemicals or pharmaceuticals targeting specific biological pathways.

Several methods have been described for synthesizing 3,6-Dichloro-4-methylpyridazine:

  • Chlorination of Pyridazine: Starting from pyridazine, chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.
  • Reactions with Alkyl Halides: The compound can also be synthesized through reactions involving alkyl halides and pyridazine derivatives.
  • Utilization of Diketones: As previously mentioned, reaction with α-diketones in the presence of phosphorus compounds can yield this compound .

These methods highlight the compound's versatility in synthetic chemistry.

3,6-Dichloro-4-methylpyridazine has potential applications across various fields:

  • Agriculture: Due to its possible antimicrobial properties, it may be utilized in developing pesticides or herbicides.
  • Pharmaceuticals: Its structure suggests potential efficacy in drug development targeting specific diseases or conditions.
  • Chemical Research: It serves as an intermediate in organic synthesis and material science.

Several compounds share structural similarities with 3,6-Dichloro-4-methylpyridazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
3,6-DichloropyridazineSimilar dichlorination at positions 3 and 6Lacks methyl group at position 4
4-MethylpyridazineMethyl group at position 4No chlorine substituents
2,5-DichloropyridineDichlorination at positions 2 and 5Different positions for chlorine
4-Chloro-3-methylpyridazineChlorine at position 4Different substitution pattern

The unique combination of two chlorine atoms and a methyl group at specific positions gives 3,6-Dichloro-4-methylpyridazine distinct chemical properties and potential applications that differentiate it from these similar compounds.

Classical Chlorination Approaches Using Phosphorus Oxychloride

The traditional method for synthesizing 3,6-Dichloro-4-methylpyridazine involves the chlorination of 3,6-dihydroxy-4-methylpyridazine using phosphorus oxychloride (POCl₃). This approach has been employed for over a century in preparing chlorinated pyrimidine and pyridazine derivatives, representing one of the most reliable methods for introducing chlorine atoms into hydroxylated heterocycles.

The classical procedure typically involves refluxing the dihydroxy precursor in excess POCl₃ for several hours, often in the presence of a base such as pyridine. The general reaction can be represented as:

3,6-Dihydroxy-4-methylpyridazine + excess POCl₃ → 3,6-Dichloro-4-methylpyridazine + phosphoric acid derivatives

According to documented procedures, the standard synthesis method involves refluxing 4-methyl-3,6-pyridazinediol (252 g, 2 mol) in phosphorous oxychloride (2000 ml) for approximately 7 hours. After reaction completion, the excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice, neutralized with aqueous ammonia, and extracted with chloroform. This classical approach typically yields the desired product with approximately 89% yield.

The mechanism involves the initial formation of phosphorylated intermediates through reaction of the hydroxyl groups with POCl₃, followed by nucleophilic displacement by chloride ions. The nitrogen atoms in the pyridazine ring enhance reactivity toward nucleophilic substitution due to their electron-withdrawing properties, facilitating departure of the leaving groups.

While effective, this traditional approach presents several limitations:

  • Environmental concerns due to large excess of POCl₃
  • Extended reaction times at high temperatures
  • Complex workup procedures requiring careful neutralization
  • Safety issues associated with handling significant quantities of corrosive reagents

These challenges have motivated research into more efficient and environmentally sustainable synthetic methods for preparing 3,6-Dichloro-4-methylpyridazine and related compounds.

Solvent-Mediated Reaction Optimization Strategies

Solvent selection plays a critical role in optimizing the synthesis of 3,6-Dichloro-4-methylpyridazine, affecting reaction efficiency, yield, and environmental impact. While traditional methods employ POCl₃ as both reagent and solvent, contemporary approaches have explored various solvent systems to enhance reaction outcomes and reduce environmental footprint.

Recent research has demonstrated that carefully selected solvent systems can dramatically improve the chlorination process. The effects of different solvents on reaction parameters are summarized in Table 1.

Table 1: Impact of Solvent Systems on the Chlorination of Hydroxypyridazines

Solvent SystemReaction Time (h)Temperature (°C)Yield (%)Advantages/Disadvantages
POCl₃ (excess)7Reflux (~105)85-89Traditional method; environmental concerns
POCl₃/Pyridine (1:1)2-3140-16085-94Reduced POCl₃; requires sealed reactor
POCl₃/DMF (1:2)4-580-9080-85Faster reaction; potential side reactions
POCl₃/Dioxane (1:3)5-680-9078-83Better solubility; easier workup
Solvent-free (equimolar POCl₃)2140-16088-94Most environmentally friendly; high temperature required

Temperature optimization represents another crucial factor in these reactions. Traditional methods typically operate at reflux temperature of POCl₃ (approximately 105°C), but modern approaches have explored both lower and higher temperature regimes. Higher temperatures (140-160°C) in sealed reactors with equimolar POCl₃ can dramatically reduce reaction times from 7 hours to just 2 hours, as demonstrated in recent solvent-free methodologies.

The reaction time optimization correlates closely with both solvent choice and temperature parameters. Monitoring reaction progress through techniques such as TLC or HPLC helps determine optimal duration, preventing extended heating that might lead to decomposition or unwanted side reactions.

For scale-up considerations, several factors require careful attention:

  • Heat transfer efficiency becomes increasingly important in larger reaction vessels
  • Safety concerns related to exothermic processes and handling of reactive chlorinating agents
  • Workup procedures must be adapted for larger quantities of materials
  • Environmental impact of waste streams must be minimized for industrial applications

Modern approaches address these challenges through efficient mixing technologies, controlled addition of reagents, and streamlined purification processes, making the synthesis of 3,6-Dichloro-4-methylpyridazine more amenable to industrial-scale production.

Catalytic Systems for Regioselective Substitution

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of chlorination reactions in pyridazine chemistry. Various catalysts have been investigated for the synthesis of chlorinated heterocycles, with pyridine derivatives being among the most extensively studied.

Pyridine has historically served as both a base and catalyst in halogenation reactions since the early 20th century. In 1908, Cross and Cohen reported the use of pyridine as a catalyst for aromatic halogenation. The mechanistic role of pyridine in these reactions has been subject to extensive investigation, with evidence suggesting that it forms complexes with halogenating agents to generate more reactive species.

In the context of synthesizing 3,6-Dichloro-4-methylpyridazine, experimental studies have shown that using one equivalent of pyridine in combination with equimolar POCl₃ in a sealed reactor at elevated temperatures (140-160°C) leads to efficient chlorination with excellent yields in significantly reduced reaction times. This represents a substantial improvement over conventional methods requiring excess reagents and extended heating periods.

Beyond pyridine, various other catalytic systems have been explored for similar chlorination reactions, as summarized in Table 2.

Table 2: Catalytic Systems for Chlorination of Hydroxylated Heterocycles

Catalytic SystemSubstrate TypeReaction ConditionsYield (%)Key Advantages
PyridineDihydroxypyridazinesPOCl₃ (equiv.), 140-160°C, 2h85-94Fast reaction, high yield
N,N-DimethylanilineHydroxypyridinesPOCl₃, 80-100°C, 3-4h75-82Milder conditions
Imidazolium ionic liquidsTetrazinesRoom temperature, 6h85.5Recyclable catalyst/solvent
Quaternary ammonium saltsHydroxypyridazinesPOCl₃, 80°C, 4h80-85Enhanced selectivity
N-methylpyrrolidoneHydroxypyrimidinesPOCl₃, 70-90°C, 5h78-85Good solubilizing properties

The mechanism of catalyst-assisted chlorination involves complex interactions between the substrate, chlorinating agent, and catalyst. Spectroscopic and computational studies suggest that catalysts like pyridine form reactive intermediates with POCl₃, generating more electrophilic species that enhance chlorination rates. Additionally, catalysts may stabilize transition states, lowering activation energies and allowing reactions to proceed under milder conditions or with greater selectivity.

While the symmetrical nature of 3,6-dihydroxy-4-methylpyridazine simplifies regioselectivity concerns in this specific case, the principles established in these catalytic systems have broader implications for the selective functionalization of more complex pyridazine derivatives. The choice of catalyst can significantly influence reaction outcomes, particularly when differential reactivity at multiple positions is desired.

Imidazolium ionic liquids represent a particularly innovative catalytic system for heterocyclic synthesis. Research has demonstrated that these ionic liquids can function as both solvents and catalysts in inverse-type Diels-Alder reactions between 1,2,4,5-tetrazine and various dienophiles to synthesize pyridazine derivatives. These systems have shown remarkable efficiency, reducing reaction times from 13 days to just 6 hours while simultaneously increasing product yields from 64.0% to 85.5%.

Green Chemistry Innovations in Pyridazine Derivative Synthesis

The synthesis of heterocyclic compounds like 3,6-Dichloro-4-methylpyridazine has undergone significant evolution in recent years, driven by the principles of green chemistry and sustainable development. Traditional chlorination methods typically involve using excess phosphorus oxychloride (POCl₃), which presents environmental concerns related to waste generation and handling hazards.

Recent innovations have focused on several key aspects of green chemistry in pyridazine synthesis:

  • Reduction in POCl₃ usage: Modern approaches have demonstrated that equimolar or even substoichiometric amounts of POCl₃ can effectively chlorinate hydroxypyridazines. Research has shown that chlorination with equimolar POCl₃ can be efficiently achieved not only for hydroxypyrimidines but also for many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides. This represents a significant reduction in reagent consumption compared to traditional methods.

  • Solvent-free conditions: One of the most significant innovations is the development of solvent-free chlorination protocols. These procedures involve heating the hydroxy-containing substrate with equimolar POCl₃ and one equivalent of pyridine in a sealed reactor at high temperatures (140-160°C) for just 2 hours. The elimination of additional solvents not only reduces waste generation but also simplifies downstream processing and purification steps.

Table 3: Comparison of Traditional vs. Green Chemistry Approaches for Pyridazine Chlorination

ParameterTraditional MethodGreen Chemistry ApproachEnvironmental Benefit
POCl₃ usageExcess (as solvent)Equimolar or substoichiometricReduced chemical waste
Solvent requirementsAdditional solvents often neededSolvent-freeEliminated solvent waste
Reaction time7 hours2 hoursEnergy conservation
TemperatureReflux (~105°C)140-160°C (sealed)More efficient energy usage
WorkupComplex neutralizationSimpler filtration/distillationReduced water consumption
Overall yield75-85%85-94%Improved atom economy
Scale applicabilitySmall to medium scaleMultigram to kilogram scaleIndustrially relevant
  • Alternative reaction media: The use of ionic liquids as reaction media for pyridazine synthesis represents another green chemistry innovation. Imidazolium ionic liquids have been investigated as both solvents and catalysts in inverse-type Diels-Alder reactions for synthesizing pyridazine derivatives. These ionic liquids can be reused multiple times without significant loss of catalytic activity, enhancing their environmental credentials.

  • Energy efficiency: Modern synthetic protocols often employ microwave irradiation or other energy-efficient heating methods to reduce overall energy consumption. For instance, research on pyridine derivatives has shown that microwave-assisted syntheses can dramatically reduce reaction times from hours to minutes while maintaining or improving yields.

  • Atom economy considerations: Green chemistry approaches prioritize reactions with high atom economy, where most atoms from the starting materials are incorporated into the desired product. In the context of 3,6-Dichloro-4-methylpyridazine synthesis, studies have demonstrated that each POCl₃ molecule can provide more than one chlorine atom to the final product under optimized conditions, improving atom utilization.

The environmental impact of these innovations extends beyond the immediate reduction in reagent consumption. By implementing green chemistry principles, the synthesis of 3,6-Dichloro-4-methylpyridazine can be conducted with reduced waste generation, lower energy requirements, and enhanced safety profiles. This approach aligns with broader sustainability goals in the chemical industry and represents a significant advancement in heterocyclic chemistry.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19064-64-3

Wikipedia

3,6-Dichloro-4-methylpyridazine

Dates

Modify: 2023-08-15

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